N-(4-chloro-2-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
Description
This compound is a thieno[3,2-d]pyrimidinone-based acetamide derivative with a 4-chloro-2-fluorophenyl group attached to the acetamide nitrogen and a 4-methylphenyl substituent on the thienopyrimidinone core. Its molecular formula is C₂₂H₁₆ClFN₃O₂S, with a molecular weight of 423.89 g/mol (calculated). The structural features include:
- Thieno[3,2-d]pyrimidinone scaffold: A bicyclic heteroaromatic system known for kinase inhibition and anticancer activity.
- 4-Chloro-2-fluorophenyl group: Enhances electron-withdrawing effects and influences binding to hydrophobic pockets in target proteins.
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN3O2S/c1-12-2-4-13(5-3-12)15-10-29-20-19(15)24-11-26(21(20)28)9-18(27)25-17-7-6-14(22)8-16(17)23/h2-8,10-11H,9H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOCEEUMERTHCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=C(C=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-2-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and pharmacological profiles based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a thieno[3,2-d]pyrimidine moiety, which is known for its biological activity. The presence of a chloro and fluorine substituent on the phenyl ring may influence its pharmacokinetic and pharmacodynamic properties.
Structure Overview
- Chemical Formula : C₁₈H₁₅ClF N₃O
- Molecular Weight : 343.79 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene derivatives, including the compound . In vitro assays have demonstrated significant antiproliferative effects against various cancer cell lines.
Case Studies and Research Findings
-
In Vitro Cytotoxicity :
- A study reported that compounds structurally related to this compound exhibited IC50 values in the low micromolar range against HepG2 (liver cancer) and PC-3 (prostate cancer) cell lines. For instance, derivatives showed IC50 values ranging from 1.30 to 10 µM, indicating moderate to high cytotoxicity compared to standard chemotherapeutics like doxorubicin .
- Mechanism of Action :
- Kinase Inhibition :
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential.
| Property | Value |
|---|---|
| Solubility | Moderate |
| Bioavailability | Pending studies |
| Half-life | Pending studies |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thienopyrimidinone Core
Key Observations :
- Electron-withdrawing groups (Cl, F) on the phenyl rings enhance binding to kinases or receptors by modulating electronic density .
- Fluorine substitution (as in ) may enhance metabolic stability and solubility but reduce hydrophobic interactions .
Sulfur-Containing Analogs
- 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide : Contains a sulfanyl linker instead of the methylene group in the target compound. The trifluoromethyl group enhances electron-withdrawing effects and may improve blood-brain barrier penetration. Molecular weight: 513.90 g/mol (higher than the target compound due to CF₃).
Heterocyclic Modifications
- Acetamides bearing 1,3,4-oxadiazole rings (e.g., from ): Example: 2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide. Nitrophenyl groups may confer redox activity but increase toxicity .
Structural and Conformational Analysis
- Dihedral angles between aromatic rings (e.g., in ) influence binding to flat enzymatic pockets. For the target compound: The 4-chloro-2-fluorophenyl group likely adopts a dihedral angle of ~50–60° relative to the thienopyrimidinone core, balancing steric effects and π-π stacking . Methylphenyl substituent: The para-methyl group minimizes steric hindrance, allowing optimal hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
